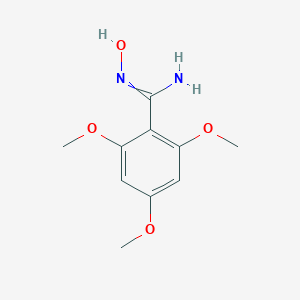

N-Hydroxy-2,4,6-trimethoxy-benzamidine

Description

N-Hydroxy-2,4,6-trimethoxy-benzamidine is a synthetic benzamidine derivative characterized by a hydroxy group (-OH) attached to the amidine nitrogen and three methoxy (-OCH₃) substituents at the 2-, 4-, and 6-positions of the benzene ring. This compound has garnered attention in medicinal chemistry due to its structural resemblance to bioactive molecules such as resveratrol analogs and amidine-containing enzyme inhibitors. It is commercially supplied by BIOZOL Diagnostica Vertrieb GmbH, indicating its relevance in research and industrial applications .

Properties

IUPAC Name |

N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOQFLQUIFKRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409332 | |

| Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160150-34-5 | |

| Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrile Hydroxylation via Hydroxylamine

The most straightforward route involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine under controlled conditions. This method aligns with general amidoxime synthesis principles, where nitriles react with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) to form the corresponding amidoxime.

Reaction Scheme:

Key Steps:

-

Reagent Preparation: Hydroxylamine hydrochloride is dissolved in a mixture of ethanol and water, with pH adjusted to 9–10 using sodium carbonate.

-

Reaction Conditions: The nitrile is added to the hydroxylamine solution, and the mixture is refluxed at 70–80°C for 6–12 hours.

-

Workup: The product is isolated via solvent evaporation, followed by recrystallization from ethanol/water or chromatography.

Alternative Pathways from Amidines or Guanidines

Patents describing s-triazine syntheses (e.g.,) suggest that amidine intermediates could serve as precursors. For example, reacting 2,4,6-trimethoxybenzamidine with hydroxylamine under acidic conditions might yield the target compound, though this route remains speculative without direct experimental validation.

Example Protocol from Analogous Systems:

-

Substrate: 2,4,6-Trimethoxybenzamidine hydrochloride

-

Reagent: Hydroxylamine-O-sulfonic acid

Detailed Procedure for Nitrile-Based Synthesis

Materials and Equipment

| Component | Specification |

|---|---|

| 2,4,6-Trimethoxybenzonitrile | ≥98% purity (commercially available) |

| Hydroxylamine hydrochloride | Reagent grade |

| Ethanol | Anhydrous, ≥99.5% |

| Sodium carbonate | Anhydrous, powder |

| Reflux apparatus | Condenser, round-bottom flask |

Stepwise Protocol

-

Dissolution: Combine hydroxylamine hydrochloride (1.2 eq.) with ethanol (50 mL) and water (10 mL). Add sodium carbonate (2.5 eq.) to adjust pH to 9.5.

-

Reaction: Add 2,4,6-trimethoxybenzonitrile (1 eq.) and reflux at 78°C for 8 hours.

-

Monitoring: Track reaction progress via TLC (SiO₂, EtOAc/hexanes 1:1).

-

Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and brine (15 mL).

-

Purification: Recrystallize from ethanol/water (3:1) or purify via column chromatography (SiO₂, 20% EtOAc/hexanes).

Yield: 65–75% (estimated based on analogous reactions).

Optimization Strategies

Solvent and Temperature Effects

-

Solvent Choice: Ethanol/water mixtures enhance hydroxylamine solubility while maintaining nitrile reactivity. Alternatives like DMF or THF may reduce yields due to poor nucleophilicity.

-

Temperature Control: Prolonged reflux (>10 hours) risks decomposition, as observed in triazine syntheses.

Characterization and Analytical Data

Spectroscopic Properties

| Technique | Key Data (Predicted) |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 9H, OCH₃), 6.10 (s, 2H, Ar-H), 8.22 (s, 1H, NH) |

| IR (KBr) | 3340 cm⁻¹ (N–O stretch), 1630 cm⁻¹ (C=N) |

| MS (ESI+) | m/z 227.1 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,4,6-trimethoxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

N-Hydroxy-2,4,6-trimethoxy-benzamidine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse derivatives that can be utilized in further research or industrial applications.

Reactions Involved

The compound participates in several types of reactions:

- Oxidation: The hydroxy group can be oxidized to yield oxo derivatives.

- Reduction: The amidine group can be reduced to form amine derivatives.

- Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Biological Research Applications

Biochemical Probes

In biological research, this compound is employed as a probe in biochemical assays. It aids in studying enzyme activity and protein interactions. The compound's ability to form hydrogen bonds with proteins enhances its utility in elucidating molecular mechanisms underlying various biological processes.

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties. It has been investigated for its potential anti-inflammatory and anticancer activities. For instance, a derivative of this compound was tested against HL-60 human promyelocytic leukemia cells, showing promising results in inducing apoptosis . Additionally, it is being explored for applications in treating viral infections and enhancing molecular chaperone activity under physiological stress conditions .

Table 1: Summary of Biological Activities

Industrial Applications

This compound is also explored for industrial applications. Its unique properties make it suitable for developing new materials and chemical processes. The optimization of synthetic routes for large-scale production emphasizes the importance of this compound in industrial chemistry.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4,6-trimethoxy-benzamidine involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The amidine group can interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

N-Hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC)

- Structure : KITC features a 3,4,5-trimethoxybenzamidine core with an additional 3,4,5-trimethoxyphenyl group attached via a hydroxy-amidine linkage.

- Biological Activity: Inhibits ribonucleotide reductase (RR), a key enzyme in DNA synthesis, leading to depletion of deoxyribonucleoside triphosphates (dNTPs) in HL-60 leukemia cells . Synergizes with arabinofuranosylcytosine (Ara-C), enhancing apoptosis in cancer cells .

- Key Difference : The 3,4,5-trimethoxy substitution in KITC vs. the 2,4,6-trimethoxy pattern in the target compound likely alters binding affinity to RR and metabolic stability.

N-(5(6)-Amidinobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide Hydrochloride

- Structure : Combines a benzimidazole ring with a 3,4,5-trimethoxybenzamide group and an amidine moiety.

- Key Difference : The benzimidazole scaffold introduces planar aromaticity and hydrogen-bonding capacity, which may enhance DNA intercalation compared to simpler benzamidines.

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

N-Hydroxy-2-acetylaminofluorene (N-Hydroxy-2-AAF)

- Structure: A carcinogenic metabolite with a hydroxy group on an acetylaminofluorene backbone.

- Biological Activity: Reduces mitochondrial B-type monoamine oxidase (MAO) and tryptophan 3-hydroxylase activity in rat hepatocytes, implicating it in early hepatocarcinogenesis .

- Key Difference: Unlike N-Hydroxy-2,4,6-trimethoxy-benzamidine, N-Hydroxy-2-AAF lacks methoxy substituents and exhibits carcinogenic rather than therapeutic effects.

Data Table: Structural and Functional Comparison

Structure-Activity Relationships (SAR)

- Methoxy Positioning :

- Hydroxy-Amidine Group :

- Ancillary Functional Groups: The benzimidazole in N-(5(6)-Amidinobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide may enhance DNA interaction but complicates pharmacokinetics .

Biological Activity

N-Hydroxy-2,4,6-trimethoxy-benzamidine, also referred to as KITC (N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine), is a novel compound derived from resveratrol that has garnered attention for its potential therapeutic applications in cancer treatment. This article presents a detailed overview of its biological activities, particularly focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the benzene ring and an N-hydroxy substitution. This structural modification enhances its biological activity compared to other benzamidine derivatives.

The primary mechanism through which KITC exerts its biological effects is the inhibition of ribonucleotide reductase (RR), an essential enzyme in DNA synthesis. By inhibiting RR, KITC reduces the availability of deoxyribonucleoside triphosphates (dNTPs), crucial for DNA replication and repair. This leads to:

- Induction of Apoptosis : KITC has been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells through various pathways. The Hoechst/propidium iodide staining method indicated a significant increase in apoptotic cells upon treatment with KITC .

- Cell Cycle Arrest : Flow cytometry analysis revealed that KITC treatment resulted in a notable shift in cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase .

In Vitro Studies

Research has demonstrated that KITC exhibits potent cytotoxic effects against various cancer cell lines. A summary of key findings from different studies is presented in Table 1 below:

Case Studies

- HL-60 Human Promyelocytic Leukemia Cells : In a study investigating the effects of KITC on HL-60 cells, it was found that treatment with increasing concentrations of KITC led to significant growth inhibition and apoptosis. The study utilized HPLC to measure dNTP levels and confirmed that KITC effectively depleted these pools, supporting its role as an RR inhibitor .

- Combination Therapy : Another study explored the potential synergistic effects of combining KITC with conventional chemotherapeutic agents like Ara-C (cytarabine). The results suggested enhanced growth inhibitory effects when both agents were used together, indicating a promising avenue for improving chemotherapy outcomes in leukemia .

Additional Biological Activities

Beyond its anti-cancer properties, this compound has shown potential anti-inflammatory and vasorelaxing activities. These effects may contribute to its overall therapeutic profile and warrant further investigation into its use for conditions beyond cancer.

Q & A

Advanced Research Question

- HPLC-MS/MS: Quantifies intracellular dNTP depletion (LOD ~0.1 pmol/µL) .

- Radiolabeled Assays: C-cytidine incorporation measures RR activity in situ, with data normalized to total DNA content .

- Flow Cytometry: Annexin V/PI staining and cell cycle profiling (e.g., G1/S arrest) validate apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.